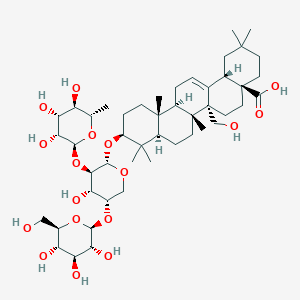

Raddeanoside 20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-44(6)27(43(29,4)5)10-13-45(7)28(44)9-8-23-24-18-42(2,3)14-15-46(24,41(57)58)16-17-47(23,45)21-49/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46-,47-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHLYDFRRIHVAM-YUSSBOCDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)CO)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)CO)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Raddeanoside 20: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside 20 is a triterpenoid saponin isolated from the rhizome of Anemone raddeana Regel, a plant used in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role as a suppressor of superoxide generation. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone backbone. Its chemical identity has been established through various spectroscopic methods.

Chemical Structure:

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₇₆O₁₇ | [1] |

| Molecular Weight | 913.10 g/mol | [1] |

| CAS Number | 335354-79-5 | [1] |

| Appearance | Solid | |

| SMILES | OC[C@]12[C@]3(--INVALID-LINK--[C... | [1] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Table 1: Physicochemical Properties of this compound

Biological Activity: Suppression of Superoxide Generation

The primary reported biological activity of this compound is its ability to suppress the generation of superoxide (O₂⁻), a reactive oxygen species (ROS), in human neutrophils.[2] This anti-peroxidation activity suggests its potential as an antioxidant and anti-inflammatory agent.

Key Experimental Findings

Research by Chen et al. (2009) demonstrated that this compound can inhibit superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in a concentration-dependent manner.[2] The study also investigated the effect of other triterpenoids from Anemone raddeana on superoxide generation induced by both fMLP and arachidonic acid (AA).

The suppression of superoxide generation by this compound is linked to its ability to inhibit the translocation of cytosolic components of the NADPH oxidase complex, such as p47phox and p67phox, to the cell membrane.[2] This translocation is a critical step in the activation of NADPH oxidase, the primary enzyme responsible for producing superoxide in neutrophils.

Experimental Protocols

Isolation of this compound from Anemone raddeana

The following is a general protocol for the isolation of triterpenoid saponins, including this compound, from the rhizome of Anemone raddeana.

dot

Caption: Workflow for the Isolation of this compound.

Protocol:

-

Extraction: The dried and powdered rhizomes of Anemone raddeana are extracted with ethanol.[2]

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to repeated silica gel column chromatography.

-

Final Purification: Further purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Superoxide Generation Assay in Human Neutrophils

This protocol outlines the methodology used to assess the effect of this compound on superoxide generation in human neutrophils, as described by Chen et al. (2009).

dot

Caption: Experimental Workflow for Superoxide Generation Assay.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Pre-incubation: Neutrophils are pre-incubated with varying concentrations of this compound.

-

Stimulation: Superoxide generation is initiated by adding a stimulant, such as fMLP or arachidonic acid.

-

Measurement: The amount of superoxide produced is quantified by measuring the superoxide dismutase-inhibitable reduction of cytochrome c.

Signaling Pathway: Inhibition of NADPH Oxidase Activation

This compound exerts its inhibitory effect on superoxide production by interfering with the activation of the NADPH oxidase enzyme complex. The activation of this complex in response to stimuli like fMLP is a multi-step process involving the translocation of cytosolic regulatory subunits to the membrane-bound cytochrome b558.

dot

Caption: Inhibition of fMLP-induced NADPH Oxidase Activation by this compound.

The diagram illustrates that upon stimulation by fMLP, a signaling cascade is initiated, leading to the phosphorylation and activation of cytosolic components p47phox, p67phox, and Rac. These activated components then translocate to the cell membrane and assemble with cytochrome b558 to form the active NADPH oxidase complex, which in turn produces superoxide. This compound is proposed to inhibit this process by preventing the translocation of the activated cytosolic subunits to the membrane.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity through the suppression of superoxide generation in human neutrophils. Its mechanism of action involves the inhibition of NADPH oxidase activation. The detailed chemical information and experimental protocols provided herein serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases.

Future research should focus on elucidating the precise molecular interactions between this compound and the components of the NADPH oxidase complex. Further in vivo studies are necessary to evaluate its efficacy and safety profile for potential clinical applications. The development of a total synthesis method for this compound would also be beneficial for ensuring a consistent and scalable supply for extensive pharmacological testing. pharmacological testing.

References

Mechanism of Action of Raddeanoside 20: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of Raddeanoside 20 is not currently available in peer-reviewed literature. This guide presents a putative mechanism based on the well-documented activities of structurally related triterpenoid saponins, such as Raddeanin A and Ginsenoside Rh2, which are found in the same plant genus. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

This compound is a triterpenoid saponin belonging to a class of natural products known for their diverse pharmacological activities. While this compound itself has not been extensively studied, related compounds have demonstrated significant anti-inflammatory and anti-cancer properties. This technical guide synthesizes the existing knowledge on these related saponins to propose a likely mechanism of action for this compound, focusing on its potential modulation of key cellular signaling pathways.

Core Putative Mechanisms of Action

Based on the activities of analogous compounds, this compound is hypothesized to exert its biological effects primarily through the modulation of three critical signaling pathways:

-

MAPK/ERK Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: A key pathway in cell survival, growth, and apoptosis.

-

NF-κB Pathway: A primary regulator of the inflammatory response and cell survival.

Inhibition of these pathways by this compound could lead to the induction of apoptosis in cancer cells and the suppression of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on Raddeanin A and Ginsenoside Rh2, which may serve as a reference for the potential efficacy of this compound.

Table 1: Cytotoxicity of Raddeanin A in Multiple Myeloma (MM) Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| MM.1S | 24 hours | 1.616 |

| MM.1S | 48 hours | 1.058 |

Data is illustrative of the anti-proliferative potential of related saponins.[1]

Table 2: Effect of Ginsenoside Rh2 on Inflammatory Cytokine Expression

| Cytokine | Treatment | Result |

| TNF-α, IL-1β, IL-18 | Ischemia/Reperfusion + GRh2 (10 mg/kg) | Significant reduction in expression |

| TNF-α, IL-1β, IL-18 | Ischemia/Reperfusion + GRh2 (20 mg/kg) | More significant reduction in expression |

This data highlights the potential anti-inflammatory effects.[2]

Signaling Pathways and Molecular Interactions

Raddeanin A has been shown to modulate the MAPK/ERK pathway.[3][4][5][6] It is proposed that this compound may similarly inhibit this pathway, leading to cell cycle arrest and apoptosis. The key molecular events are a decrease in the phosphorylation of MEK1/2 and ERK1/2.[4]

Caption: Putative inhibition of the MAPK/ERK pathway by this compound.

Ginsenosides have been demonstrated to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival.[7][8][9][10][11] Inhibition of this pathway by this compound would likely lead to decreased phosphorylation of Akt, thereby promoting apoptosis.

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

Ginsenoside Rh2 has been shown to suppress the activation of the NF-κB pathway, a key mediator of inflammation.[12][13][14][15] This is achieved by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of NF-κB.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Cell Lysis: Treat cells with this compound for specified times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-IκBα, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in treated and untreated cells.

Conclusion

While direct evidence is pending, the available data on structurally similar triterpenoid saponins strongly suggest that this compound likely exerts anti-inflammatory and anti-cancer effects through the modulation of the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this compound's precise mechanism of action, which is essential for its potential development as a therapeutic agent. Further research is required to validate these putative mechanisms and to fully characterize the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ginsenoside Rh2 attenuates myocardial ischaemia‑reperfusion injury by regulating the Nrf2/HO‑1/NLRP3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raddeanin A augments the cytotoxicity of natural killer cells against chronic myeloid leukaemia cells by modulating MAPK and Ras/Raf signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MAPK/ERK signaling pathway involved in Raddeanin A induces apoptosis via the mitochondrial pathway and G2 phase arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raddeanin A augments the cytotoxicity of natural killer cells against chronic myeloid leukaemia cells by modulating MAPK and Ras/Raf signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raddeanin A promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 12. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ginsenosides compound K and Rh(2) inhibit tumor necrosis factor-alpha-induced activation of the NF-kappaB and JNK pathways in human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Anemone raddeana: A Comprehensive Technical Guide to its Triterpenoid Saponins for Drug Discovery and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Anemone raddeana Regel, a perennial herb from the Ranunculaceae family, has a rich history in traditional medicine for treating conditions like neuralgia and rheumatism.[1][2] Modern phytochemical research has identified the rhizome of this plant as a prolific source of structurally diverse triterpenoid saponins, which are considered its primary bioactive constituents.[1][3] These compounds, predominantly pentacyclic oleanane-type saponins, have demonstrated a wide array of pharmacological activities, including potent cytotoxic, anti-angiogenic, and anti-inflammatory effects.[3][4][5][6] This technical guide provides an in-depth overview of the triterpenoid saponins derived from Anemone raddeana, detailing their chemical diversity, established experimental protocols for their extraction and isolation, and their mechanisms of action through various signaling pathways. Quantitative data on their biological activities are systematically presented to support further research and development in oncology and other therapeutic areas.

Triterpenoid Saponins Identified in Anemone raddeana

Phytochemical investigations have led to the isolation and characterization of numerous triterpenoid saponins from Anemone raddeana.[1] These compounds are glycosides primarily built upon oleanane-type aglycones, such as oleanolic acid, 27-hydroxyoleanolic acid, and the rare 23, 27-dihydroxy oleanolic acid.[3][7][8][9] The diversity of these saponins arises from variations in the aglycone structure and the composition and linkage of the sugar moieties attached. To date, at least 37 distinct triterpenoid saponins have been identified from this plant.[1] A selection of prominent saponins is detailed in Table 1.

Table 1: Selected Triterpenoid Saponins Isolated from Anemone raddeana

| Saponin Name | Aglycone Type | Key Structural Features | Reference |

|---|---|---|---|

| Raddeanin A | Oleanolic acid | 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside | [7] |

| Raddeanoside 8 (Saponin F) | Oleanolic acid | Bidesmosidic ester saponin | [8] |

| Saponin D | Oleanolic acid | 3-O-{α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranosyl} | [8] |

| Raddeanoside 9 (Saponin E) | 27-hydroxyoleanolic acid | Bidesmosidic ester saponin | [8] |

| Raddeanoside Ra | 27-hydroxyoleanolic acid | 3-O-β-D-glucopyranosyl-(1→4)-α-L-arabinopyranoside | [10][11] |

| Raddeanoside Rb | 27-hydroxyoleanolic acid | 3-O-α-L-arabinopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | [10][11] |

| Raddeanoside Rf | 23, 27-dihydroxy oleanolic acid | A rare aglycone type | [3][9] |

| Raddeanoside Rg | 23, 27-dihydroxy oleanolic acid | A rare aglycone type | [3][9] |

| Hederacolchiside A1 | Oleanolic acid | A major active constituent | [2][5] |

| Eleutheroside K | Oleanolic acid | A major active constituent |[2] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of triterpenoid saponins from Anemone raddeana is a multi-step process that leverages the physicochemical properties of these molecules. Conventional methods involve solvent extraction followed by extensive chromatographic purification.[12]

General Experimental Workflow

The overall process begins with the preparation of the plant material and concludes with the purification of individual saponins. The workflow is visualized in the diagram below.

Caption: General workflow for the extraction and isolation of triterpenoid saponins.

Detailed Methodology

-

Preparation of Plant Material: The dried rhizomes of Anemone raddeana are ground into a fine powder to increase the surface area for efficient solvent extraction.[12]

-

Solvent Extraction: The powdered material is typically extracted with methanol or ethanol. This can be performed using methods like maceration, percolation, or Soxhlet extraction.[12][13]

-

Defatting and Partitioning: The resulting crude extract is concentrated under reduced pressure. To remove lipophilic compounds like fats and pigments, the extract is suspended in water and partitioned against a nonpolar solvent such as n-hexane or petroleum ether.[12] The aqueous layer, containing the polar saponins, is then repeatedly extracted with water-saturated n-butanol. The n-butanol fractions are combined and evaporated to yield a crude total saponin extract.[12]

-

Chromatographic Separation: The crude saponin mixture is subjected to a series of chromatographic techniques for purification.[14]

-

Column Chromatography: Initial separation is often achieved using silica gel column chromatography.

-

Further Purification: Fractions obtained are further purified using methods like reversed-phase (RP-18) column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC).[1][8][15]

-

-

Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and high-resolution mass spectrometry (HR-MS).[7][8]

Biological Activities and Mechanisms of Action

Triterpenoid saponins from Anemone raddeana exhibit significant biological activities, with anticancer properties being the most extensively studied.[3][6]

Cytotoxic and Antitumor Activity

Numerous saponins from Anemone raddeana have demonstrated potent cytotoxicity against a range of human cancer cell lines.[6] Raddeanin A, a well-studied saponin, inhibits the growth of liver, lung, and gastric cancer cells.[6] The crude saponin extract has also shown significant in vivo tumor inhibition in mouse models of sarcoma (S180), liver cancer (H22), and Ehrlich ascites carcinoma (EAC).[6] Quantitative cytotoxicity data for selected saponins and extracts are summarized in Table 2.

Table 2: Cytotoxic Activity of Saponins and Extracts from Anemone raddeana

| Compound / Extract | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Crude Saponin Extract | KB (Oral Carcinoma) | 7.68 µg/mL | [6] |

| Crude Saponin Extract | HCT-8 (Ileocecal Carcinoma) | 18.52 µg/mL | [6] |

| Crude Saponin Extract | MCF-7/WT (Breast Cancer) | 17.34 µg/mL | [6] |

| Raddeanoside (Compound 6) | A549 (Lung Cancer) | 8.19 µM | [3][9] |

| Raddeanoside (Compound 9) | PANC-1 (Pancreatic Cancer) | 4.47 µM | [3][9] |

| Raddeanoside (Compound 10) | PANC-1 (Pancreatic Cancer) | 8.97 µM | [3][9] |

| Hederacolchiside A1 | Various (10 lines) | 0.29 - 3.48 µM |[5] |

Anti-Angiogenic Activity: Inhibition of VEGFR2 Signaling

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Raddeanin A has been shown to be a potent inhibitor of angiogenesis.[4] It exerts this effect by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of the angiogenic process. Raddeanin A suppresses VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[4] Mechanistically, it inhibits the phosphorylation of VEGFR2 and its downstream signaling kinases, including PLCγ1, JAK2, FAK, Src, and Akt.[4] Molecular docking simulations suggest that Raddeanin A binds to the ATP-binding pocket of the VEGFR2 kinase domain.[4]

Caption: Raddeanin A inhibits angiogenesis by targeting the VEGFR2 signaling pathway.

Anti-inflammatory and Anticancer Activity: Modulation of NF-κB and ROS/JNK Signaling

The NF-κB and ROS/JNK signaling pathways are crucial in regulating inflammation, cell survival, and metastasis, and are often dysregulated in cancer.[16] Raddeanin A has been reported to inhibit these pathways, contributing to its antitumor effects.[16] It reduces the levels of phosphorylated IκBα (p-IκBα) and the p65 subunit of NF-κB.[16] This inhibition leads to the downregulation of NF-κB target genes involved in tumor progression, such as the matrix metalloproteinases MMP-2 and MMP-9.[16]

Caption: Raddeanin A exerts anticancer effects by inhibiting ROS/JNK and NF-κB pathways.

Other Activities

In addition to anticancer effects, saponins from Anemone raddeana have been shown to suppress stimulus-induced superoxide generation in human neutrophils, indicating anti-inflammatory potential.[17] Certain oleanolic acid triterpenoid saponins from the plant inhibit the phosphorylation of neutrophil proteins and the translocation of key cytosolic factors (p67phox, p47phox) to the cell membrane, which are critical steps in the inflammatory response.[17]

Conclusion and Future Directions

Anemone raddeana is a validated and valuable source of a diverse range of triterpenoid saponins with significant therapeutic potential, particularly in oncology. The potent cytotoxicity, anti-angiogenic, and anti-inflammatory activities of compounds like Raddeanin A and Hederacolchiside A1 highlight their promise as lead candidates for drug development. However, pharmacokinetic studies have indicated that some of these saponins may have poor oral absorption, which is a critical challenge to address.[2] Future research should focus on semi-synthetic modification to improve bioavailability, comprehensive preclinical evaluation of lead compounds in advanced disease models, and further elucidation of their complex mechanisms of action. The detailed protocols and quantitative data presented in this guide serve as a foundational resource to accelerate these research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic studies of active triterpenoid saponins and the total secondary saponin from Anemone raddeana Regel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of Raddeanin A, a triterpene saponin isolated from Anemone raddeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 9. tandfonline.com [tandfonline.com]

- 10. Two new triterpenoid saponins from rhizome of Anemone raddeana Regel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. search.lib.utexas.edu [search.lib.utexas.edu]

- 12. researchgate.net [researchgate.net]

- 13. medcraveonline.com [medcraveonline.com]

- 14. iomcworld.com [iomcworld.com]

- 15. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]

- 16. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of five oleanolic acid triterpenoid saponins from the rhizome of Anemone raddeana on stimulus-induced superoxide generation, phosphorylation of proteins and translocation of cytosolic compounds to cell membrane in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Raddeanoside 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside 20 is a triterpenoid saponin isolated from the rhizome of Anemone raddeana Regel.[1][2] While research on this specific compound is not extensive, preliminary in vitro studies have indicated its potential as a modulator of oxidative stress. This technical guide provides a comprehensive overview of the currently known in vitro biological activity of this compound, detailed experimental protocols for relevant assays, and a summary of its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The primary reported in vitro biological activity of this compound is its effect on superoxide generation in human neutrophils. The available data, while not providing specific IC50 values, indicates a concentration-dependent inhibitory effect.

| Biological Activity | Assay | Cell Line/System | Inducer | Observed Effect | Reference |

| Antiperoxidation | Superoxide Generation Assay | Human Neutrophils | fMLP | Slight suppression in a concentration-dependent manner | [3] |

Note: Specific quantitative data such as IC50 values or percentage of inhibition at various concentrations for this compound are not available in the cited literature. The effect is described as "slight."

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are detailed protocols for key experiments relevant to the biological activity of this compound.

Superoxide Anion Generation Assay in Human Neutrophils

This protocol is a generalized procedure based on standard methods for measuring superoxide production in neutrophils, the cell type used in the study of this compound's antiperoxidation activity.

Objective: To measure the inhibitory effect of this compound on superoxide anion (O₂⁻) production by activated human neutrophils.

Materials:

-

This compound

-

Human whole blood

-

Ficoll-Paque or other density gradient medium for neutrophil isolation

-

Hanks' Balanced Salt Solution (HBSS)

-

Cytochrome c (from horse heart)

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Superoxide dismutase (SOD)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Resuspend the purified neutrophils in HBSS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ cells/mL).

-

-

Assay Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.

-

Prepare a solution of cytochrome c in HBSS (e.g., 1 mg/mL).

-

Prepare a stock solution of fMLP in DMSO and dilute in HBSS to the desired final concentration (e.g., 1 µM).

-

Prepare a solution of SOD in HBSS to be used as a control for the specificity of superoxide detection.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Neutrophil suspension.

-

Cytochrome c solution.

-

This compound at various concentrations (or vehicle control).

-

For a negative control, add SOD.

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding fMLP to all wells except for the unstimulated control.

-

Immediately begin reading the absorbance at 550 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of superoxide production by determining the change in absorbance over time.

-

The amount of superoxide produced is calculated using the extinction coefficient for the reduction of cytochrome c.

-

Determine the percentage of inhibition of superoxide generation by this compound at each concentration compared to the vehicle-treated control.

-

General Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

While not yet reported for this compound, this is a standard assay to screen for anti-inflammatory potential.

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

-

-

Nitrite Measurement:

-

After 24 hours, collect the cell culture supernatant.

-

Add 100 µL of supernatant to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

-

Data Analysis:

-

Calculate the concentration of nitrite in each sample using the standard curve.

-

Determine the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated vehicle control.

-

General Anti-Cancer Assay: MTT Cell Proliferation Assay

This is a common initial screening assay to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Objective: To evaluate the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium with supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

-

MTT Assay:

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Signaling Pathways and Mechanisms of Action

The direct molecular targets and signaling pathways modulated by this compound have not been elucidated. However, its observed effect on superoxide generation suggests an interaction with pathways regulating NADPH oxidase activity in neutrophils.

fMLP-Induced Superoxide Generation Pathway

The N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a signaling cascade leading to the assembly and activation of the NADPH oxidase complex at the cell membrane. This complex is responsible for the production of superoxide anions. This compound's inhibitory effect could potentially occur at various points in this pathway.

Caption: Potential inhibition points of this compound in the fMLP-induced superoxide generation pathway.

Experimental Workflow for In Vitro Screening

A logical workflow for the in vitro evaluation of a novel compound like this compound would involve a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

References

The Discovery and Isolation of Raddeanoside 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanoside 20, a triterpenoid saponin isolated from the rhizome of Anemone raddeana Regel, has emerged as a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols, adapted from methodologies for isolating similar saponins from the same plant source, are presented. Furthermore, this document explores the potential signaling pathways that may be modulated by this compound, based on evidence from related compounds and the broader class of triterpenoid saponins. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research.

Introduction

Anemone raddeana Regel is a perennial plant whose rhizome has been utilized in traditional medicine for its anti-inflammatory and analgesic properties.[1] Phytochemical investigations have revealed that the primary bioactive constituents of this plant are triterpenoid saponins.[2] Among these, this compound has been identified as a notable component. This guide focuses on the scientific journey of this compound, from its initial discovery to the methods employed for its purification and preliminary characterization of its biological effects.

Discovery and Initial Characterization

This compound was first isolated and identified as part of a broader phytochemical analysis of the ethanol extract of the rhizome of Anemone raddeana.[3][4] Alongside other triterpenoid compounds such as hederacolchiside E, hederasaponin B, and raddeanoside 21, this compound was characterized through spectroscopic methods.[3][4]

Initial biological screening revealed that this compound, in a concentration-dependent manner, slightly suppresses superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils.[3][4] This finding suggests a potential role for this compound in modulating inflammatory responses.

Quantitative Data

The concentration of various triterpenoid saponins, including those closely related to this compound, within the rhizome of Anemone raddeana can be quantified using High-Performance Liquid Chromatography (HPLC). The following table summarizes the content of major triterpenoids found in a sample, providing a reference for expected yields.

| Compound | Retention Time (min) | Content (mg/g) |

| Hederacolchiside E | 18.543 | 0.98 |

| Hederacolchiside A1 | 20.312 | 1.87 |

| Raddeanin A | 21.576 | 2.45 |

| Leonloside D | 23.887 | 0.54 |

| Hederasaponin B | 25.119 | 1.23 |

| Raddeanoside R13 | 26.876 | 3.12 |

| Hederacolchiside D | 28.998 | 0.76 |

| α-Hederin | 30.145 | 1.55 |

| Data adapted from Yu et al., 2018 for Raddeanin A and other related triterpenoids.[5] The precise content of this compound may vary. |

Experimental Protocols

While a specific, detailed isolation protocol for this compound is not extensively documented in publicly available literature, the following procedure, adapted from the well-established protocol for the isolation of a related triterpenoid saponin, Raddeanin A, from Anemone raddeana, serves as a robust methodology.[5]

Extraction

-

Preparation of Plant Material: Air-dry the rhizomes of Anemone raddeana Regel and grind them into a fine powder.

-

Solvent Extraction:

-

Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.[5] The saponin-rich fraction is expected to be in the n-butanol layer.

-

-

Collection of Saponin-Rich Fraction: Separate and concentrate the n-butanol fraction, which contains the triterpenoid saponins.

Isolation and Purification

-

Column Chromatography:

-

Subject the concentrated n-butanol fraction to column chromatography on a silica gel column.[5]

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1).[5]

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Combine fractions that show spots corresponding to the expected polarity of this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of related triterpenoid saponins from Anemone raddeana and the general mechanisms of saponins, several pathways can be postulated.

Anti-inflammatory Pathways

The observed suppression of superoxide generation suggests an anti-inflammatory potential.[3][4] Triterpenoid saponins often exert their anti-inflammatory effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Caption: Postulated anti-inflammatory signaling pathways.

Anti-tumor Pathways

Raddeanin A, a closely related saponin, has been shown to possess anti-tumor activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis.[6] It is plausible that this compound could share a similar mechanism of action.

References

- 1. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiperoxidation activity of triterpenoids from rhizome of Anemone raddeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Raddeanoside 20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside 20 is a triterpenoid saponin first isolated from the rhizome of Anemone raddeana Regel. As a member of the oleanane-type saponins, this compound has garnered interest within the scientific community for its potential biological activities, including the suppression of superoxide generation.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its isolation and characterization are also presented to support further research and development.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula and exact mass of this compound.

| Parameter | Observed Value |

| Molecular Ion | m/z 927.4933 [M+Na]⁺ |

| Molecular Formula | C₄₇H₇₆O₁₈ |

| Calculated Mass | 927.4930 for C₄₇H₇₆O₁₈Na |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound was recorded in pyridine-d₅. The chemical shifts are reported in ppm.

| Carbon No. | Aglycone (δc) | Glc I (δc) | Rha I (δc) | Ara (δc) |

| 1 | 38.8 | 105.4 | 102.8 | 107.1 |

| 2 | 26.6 | 75.3 | 72.5 | 84.1 |

| 3 | 88.9 | 78.7 | 72.8 | 75.9 |

| 4 | 39.5 | 71.8 | 74.0 | 70.8 |

| 5 | 55.8 | 78.3 | 70.0 | 66.8 |

| 6 | 18.4 | 63.0 | 18.8 | |

| 7 | 33.1 | |||

| 8 | 40.0 | |||

| 9 | 47.7 | |||

| 10 | 37.0 | |||

| 11 | 23.8 | |||

| 12 | 122.6 | |||

| 13 | 144.1 | |||

| 14 | 42.1 | |||

| 15 | 28.3 | |||

| 16 | 23.8 | |||

| 17 | 47.1 | |||

| 18 | 41.8 | |||

| 19 | 46.2 | |||

| 20 | 30.8 | |||

| 21 | 34.1 | |||

| 22 | 33.1 | |||

| 23 | 28.1 | |||

| 24 | 16.9 | |||

| 25 | 15.7 | |||

| 26 | 17.6 | |||

| 27 | 64.4 | |||

| 28 | 179.9 | |||

| 29 | 33.2 | |||

| 30 | 23.8 |

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was recorded in pyridine-d₅. The chemical shifts are reported in ppm, with coupling constants (J) in Hz.

| Proton No. | Aglycone (δH, mult., J) | Glc I (δH, mult., J) | Rha I (δH, mult., J) | Ara (δH, mult., J) |

| 1'' | 5.14 (d, 7.8) | |||

| 1''' | 6.16 (br s) | |||

| 1' | 4.73 (d, 6.4) | |||

| 12 | 5.49 (br s) | |||

| Me | 0.92 (s) | |||

| Me | 0.95 (s) | |||

| Me | 1.01 (s) | |||

| Me | 1.08 (s) | |||

| Me | 1.26 (s) | |||

| Rha-Me | 1.57 (d, 6.2) |

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process, beginning with the extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.

Extraction and Isolation

-

Plant Material : The dried rhizomes of Anemone raddeana Regel are collected and pulverized.

-

Extraction : The powdered rhizomes are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation : The concentrated extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography : The n-butanol soluble fraction, which contains the crude saponins, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.

-

Preparative HPLC : Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), are recorded on a Bruker AV-500 spectrometer. Samples are dissolved in pyridine-d₅, and chemical shifts are referenced to the solvent signals.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Bruker Apex II FT-ICR mass spectrometer in the positive ion mode to determine the exact molecular weight and molecular formula.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway Involvement

Triterpenoid saponins from Anemone species have been investigated for their effects on cellular signaling pathways, particularly those related to inflammation and oxidative stress. This compound has been shown to suppress superoxide generation in human neutrophils. This activity is linked to the inhibition of the NADPH oxidase enzyme complex, a key player in the production of reactive oxygen species (ROS).

The following diagram illustrates the simplified signaling pathway of NADPH oxidase activation and the inhibitory role of this compound.

Caption: Inhibition of NADPH oxidase activation by this compound.

References

The Biosynthesis of Raddeanosides in Anemone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanosides, a class of oleanane-type triterpenoid saponins isolated from plants of the Anemone genus, exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for ensuring a sustainable supply and for potential bioengineering of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of raddeanosides, drawing on the latest transcriptomic and proteomic studies in Anemone species. It details the enzymatic steps from basic precursors to the final glycosylated products, offers insights into the key enzyme families involved, and presents relevant experimental methodologies and quantitative data.

Introduction

Triterpenoid saponins are a diverse group of natural products synthesized by plants, including many species of the genus Anemone. These compounds are characterized by a core triterpene skeleton, known as an aglycone, which is decorated with various sugar moieties. Raddeanosides are a specific group of these saponins, predominantly found in Anemone raddeana, and are built upon an oleanane-type pentacyclic triterpene framework. The structural diversity of raddeanosides arises from the varied oxidation patterns of the oleanane core and the complexity of the attached oligosaccharide chains. This guide will focus on the elucidation of the biosynthetic pathway leading to these complex molecules.

The Biosynthetic Pathway of Raddeanosides

The biosynthesis of raddeanosides can be conceptually divided into three main stages: the formation of the triterpenoid precursor, the cyclization and oxidation of the oleanane skeleton, and the subsequent glycosylation steps. While research specifically on Anemone raddeana is limited, studies on the closely related species Anemone flaccida have provided a robust model for this pathway through comprehensive transcriptome and proteome profiling.[1][2][3][4]

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The journey to raddeanosides begins with the universal isoprenoid pathway, which generates the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two parallel pathways for IPP synthesis: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] These C5 units are sequentially condensed to form the C30 acyclic precursor, squalene. A key enzyme, squalene epoxidase, then catalyzes the epoxidation of squalene to yield 2,3-oxidosqualene, the direct precursor for the cyclization into the pentacyclic triterpene core.

Cyclization and Oxidation of the Oleanane Skeleton

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In the formation of the oleanane skeleton characteristic of raddeanosides, the enzyme β-amyrin synthase plays a pivotal role. This enzyme catalyzes a complex cascade of cyclization and rearrangement reactions to form β-amyrin.[2][3]

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s).[2][3] Transcriptome analysis of A. flaccida has identified several candidate CYP450 genes, with the CYP716A subfamily being strongly implicated in the oxidation of the β-amyrin skeleton to produce various oleanane-type aglycones.[1] These oxidation reactions can occur at various positions on the triterpene ring, leading to the diversity of aglycones found in different raddeanosides.

Glycosylation of the Aglycone

The final and most complex stage in the biosynthesis of raddeanosides is the sequential attachment of sugar moieties to the triterpenoid aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT is typically specific for a particular sugar donor (e.g., UDP-glucose, UDP-rhamnose, UDP-arabinose) and a specific acceptor site on the aglycone or the growing sugar chain. The transcriptome of A. flaccida has been found to contain numerous putative UGTs, highlighting the enzymatic machinery available for the synthesis of complex oligosaccharide chains.[2][3] The order and linkage of these sugars are critical for the biological activity of the final raddeanoside.

Caption: Proposed biosynthetic pathway of Raddeanosides in Anemone.

Key Enzymes and Their Regulation

The biosynthesis of raddeanosides is a highly regulated process involving several key enzyme families. The expression of genes encoding these enzymes can be influenced by developmental cues and environmental stimuli.

| Enzyme Class | Key Enzymes Identified in Anemone flaccida | Function in Raddeanoside Biosynthesis |

| Oxidosqualene Cyclases | β-Amyrin Synthase | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton.[2][3] |

| Cytochrome P450s | Putative members of the CYP716A subfamily | Oxidation of the β-amyrin backbone to create diverse aglycones.[1] |

| UDP-Glycosyltransferases | Multiple putative UGTs | Sequential attachment of sugar moieties to the aglycone.[2][3] |

Experimental Protocols

The elucidation of the raddeanoside biosynthetic pathway has been largely dependent on modern 'omics' technologies. Below are generalized protocols based on the methodologies employed in the study of Anemone flaccida.

Transcriptome Analysis using RNA-Seq

Objective: To identify candidate genes involved in the biosynthesis of raddeanosides.

Protocol:

-

Plant Material: Collect fresh tissues (e.g., leaves, rhizomes) from Anemone species.

-

RNA Extraction: Isolate total RNA using a suitable kit (e.g., TRIzol reagent) and assess its quality and quantity.

-

Library Preparation: Construct cDNA libraries from the extracted RNA.

-

Sequencing: Perform high-throughput sequencing (e.g., Illumina HiSeq).

-

Data Analysis: Assemble the sequencing reads de novo to generate unigenes. Annotate these unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative enzymes of the triterpenoid saponin pathway.

Caption: Experimental workflow for transcriptome analysis.

Proteome Analysis using iTRAQ

Objective: To identify and quantify proteins involved in raddeanoside biosynthesis.

Protocol:

-

Protein Extraction: Extract total proteins from Anemone tissues.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

iTRAQ Labeling: Label the peptides from different tissues with isobaric tags.

-

LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify the proteins using a relevant database generated from the transcriptome data.

Caption: Experimental workflow for proteome analysis.

Quantitative Data

While specific quantitative data for Anemone raddeana is not available, the study on A. flaccida provides valuable insights into the differential expression of biosynthetic genes in different tissues. For instance, many of the putative genes for triterpenoid saponin biosynthesis were found to be upregulated in the rhizomes compared to the leaves, which correlates with the known accumulation of these compounds in the rhizomes.

| Gene Category | Number of Unigenes Identified in A. flaccida Transcriptome |

| MVA Pathway | 11 |

| MEP Pathway | 19 |

| Putative CYP450s | 126 |

| Putative UGTs | 32 |

| Data sourced from the comprehensive analysis of the Anemone flaccida transcriptome and proteome.[1] |

Future Perspectives

The elucidation of the raddeanoside biosynthetic pathway in Anemone is still an active area of research. Future work should focus on the functional characterization of the candidate CYP450s and UGTs to determine their specific roles in the formation of different raddeanosides. This could be achieved through heterologous expression of the candidate genes in microbial or plant systems and subsequent biochemical assays. A deeper understanding of this pathway will not only pave the way for the sustainable production of these valuable compounds through metabolic engineering but also enable the generation of novel saponin structures with potentially enhanced therapeutic properties.

References

- 1. Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic analysis in Anemone flaccida rhizomes reveals ancillary pathway for triterpene saponins biosynthesis and differential responsiveness to phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Raddeanoside 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside 20 is a triterpenoid saponin isolated from the rhizome of Anemone raddeana Regel, a plant with a history of use in traditional medicine.[1][2][3] While research on many saponins from this plant has revealed a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, the specific pharmacological potential of this compound is a subject of nascent investigation.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its known biological effects and the methodologies used in its study. Due to the limited research specifically on this compound, this guide also contextualizes its potential by drawing parallels with other well-studied triterpenoid saponins from Anemone raddeana.

Core Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Chemical Class | Triterpenoid Saponin | [1][2][3] |

| Source | Rhizome of Anemone raddeana Regel | [1][2][3] |

| Molecular Formula | C47H76O | [10] |

| Molecular Weight | 913.10 g/mol | [10] |

Pharmacological Activity: Antioxidant Potential

The primary and currently documented pharmacological activity of this compound is its ability to suppress superoxide generation, indicating its potential as an antioxidant and anti-peroxidation agent.[1][2][3]

Suppression of Superoxide Generation

In a key study, this compound was shown to slightly suppress superoxide generation in human neutrophils when induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in a concentration-dependent manner.[1][2][3] Superoxide is a highly reactive oxygen species (ROS) implicated in cellular damage and various pathological processes.[11][12] Its suppression is a key mechanism for antioxidant activity and can have therapeutic implications in diseases associated with oxidative stress.[13][14]

The inhibitory effect of this compound on fMLP-induced superoxide generation suggests a potential mechanism of action involving the modulation of cellular signaling pathways activated by this inflammatory peptide.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the study of this compound's antiperoxidation activity.

Superoxide Generation Assay in Human Neutrophils

Objective: To determine the effect of this compound on superoxide generation in human neutrophils stimulated with fMLP.

Methodology:

-

Isolation of Human Neutrophils:

-

Human venous blood is collected from healthy donors.

-

Neutrophils are isolated using a standard dextran sedimentation and Ficoll-Paque gradient centrifugation method.

-

Contaminating erythrocytes are removed by hypotonic lysis.

-

The purified neutrophils are suspended in a buffered salt solution.

-

-

Superoxide Anion Measurement:

-

Superoxide generation is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Neutrophils are pre-incubated with various concentrations of this compound.

-

The reaction is initiated by adding fMLP as the stimulus.

-

The change in absorbance at 550 nm is monitored spectrophotometrically to quantify the reduction of cytochrome c.

-

-

Data Analysis:

-

The amount of superoxide generated is calculated using the extinction coefficient for the reduction of cytochrome c.

-

The inhibitory effect of this compound is expressed as a percentage of the control (stimulated neutrophils without the compound).

-

Signaling Pathways and Logical Relationships

While the precise signaling pathway modulated by this compound has not been fully elucidated, its inhibitory effect on fMLP-induced superoxide generation suggests an interaction with the NADPH oxidase pathway. fMLP is known to activate this enzyme complex in neutrophils, leading to a burst of superoxide production.

Caption: Hypothesized mechanism of this compound in inhibiting fMLP-induced superoxide generation.

Broader Pharmacological Context: Triterpenoid Saponins from Anemone raddeana

Given the limited data on this compound, examining the pharmacological activities of other triterpenoid saponins from Anemone raddeana can provide valuable insights into its potential therapeutic applications.

Anti-Cancer Activity

Several saponins from Anemone raddeana, such as Raddeanin A, have demonstrated significant anti-cancer properties.[4][6][15][16][17] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and liver.[4][15] The mechanisms of action often involve the induction of apoptosis and the inhibition of angiogenesis.[15][16]

Anti-Inflammatory and Analgesic Effects

Crude saponin extracts from Anemone raddeana have been shown to possess anti-inflammatory and analgesic properties in animal models.[9] These effects are attributed to the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9]

Immunomodulatory Activity

Saponins extracted from the rhizome of Anemone raddeana have also been reported to have immunomodulatory effects, enhancing both cellular and humoral immune responses to antigens in mice.[5]

The following diagram illustrates the general workflow for investigating the pharmacological potential of a natural compound like this compound.

Caption: General experimental workflow for evaluating the pharmacological potential of a natural product.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited, with its primary reported activity being the suppression of superoxide generation. This suggests a potential role as an antioxidant. However, to fully understand its pharmacological potential, further research is imperative.

Future studies should aim to:

-

Elucidate the precise mechanism by which this compound inhibits superoxide generation.

-

Investigate other potential pharmacological activities , such as anti-inflammatory, anti-cancer, and neuroprotective effects, based on the known properties of other saponins from Anemone raddeana.

-

Conduct in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models.

References

- 1. mdpi.com [mdpi.com]

- 2. triterpenoids: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Haemolytic activities and adjuvant effect of Anemone raddeana saponins (ARS) on the immune responses to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of Raddeanin A, a triterpene saponin isolated from Anemone raddeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals and bioactivities of Anemone raddeana Regel: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Superoxide Anion Chemistry—Its Role at the Core of the Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic Applications and Mechanisms of Superoxide Dismutase (SOD) in Different Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Raddeanoside 20 from Anemone raddeana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanoside 20, a triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel, has demonstrated notable anti-inflammatory and anti-peroxidation activities. This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound. The methodology encompasses solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation. Additionally, the biological activity of this compound in inhibiting the NADPH oxidase pathway is illustrated.

Introduction

Anemone raddeana is a perennial herbaceous plant whose rhizomes are a rich source of various bioactive triterpenoid saponins, including this compound. These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their therapeutic potential. This compound, in particular, has been shown to suppress superoxide generation in human neutrophils, indicating its potential as an anti-inflammatory agent. This protocol details a robust and reproducible method for obtaining high-purity this compound for research and development purposes.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound and other major triterpenoids from the rhizomes of Anemone raddeana.

| Compound | Retention Time (min) | Content (mg/g of dried rhizome) |

| Hederacolchiside E | 18.54 | 0.98 |

| Hederacolchiside A1 | 20.31 | 1.87 |

| Raddeanin A | 21.58 | 2.45 |

| This compound | Not specified in this study | Present, quantified separately |

| Leonloside D | 23.89 | 0.54 |

| Hederasaponin B | 25.12 | 1.23 |

| Raddeanoside R13 | 26.88 | 3.12 |

| Hederacolchiside D | 29.00 | 0.76 |

| α-Hederin | 30.15 | 1.55 |

Note: The content values are based on a validated HPLC-UV method. The retention time for this compound can be determined using a purified standard under the same chromatographic conditions.

Experimental Protocols

Preparation of Plant Material

1.1. Collection and Identification : Collect the rhizomes of Anemone raddeana and have them authenticated by a qualified botanist. 1.2. Drying and Pulverization : Air-dry the rhizomes in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried rhizomes into a coarse powder (approximately 20-40 mesh).

Extraction

2.1. Solvent Extraction : 2.1.1. Macerate the powdered rhizomes (1 kg) with 70-75% ethanol (10 L) at room temperature for 24 hours with occasional stirring. 2.1.2. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. 2.1.3. Repeat the extraction process two more times with fresh solvent. 2.1.4. Combine the filtrates and concentrate under reduced pressure at 50°C using a rotary evaporator to obtain a crude ethanol extract.

Purification

3.1. Solvent Partitioning : 3.1.1. Suspend the crude ethanol extract in distilled water (1 L). 3.1.2. Perform successive liquid-liquid partitioning with petroleum ether (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). 3.1.3. Concentrate the n-butanol fraction, which is enriched with saponins, to dryness under reduced pressure.

3.2. Silica Gel Column Chromatography : 3.2.1. Pre-treat the dried n-butanol fraction with a small amount of silica gel to create a dry powder. 3.2.2. Pack a silica gel column (e.g., 100-200 mesh, 10 cm diameter, 100 cm length) with a slurry of silica gel in chloroform. 3.2.3. Load the pre-treated sample onto the top of the column. 3.2.4. Elute the column with a gradient of chloroform-methanol-water, starting with a ratio of 9:1:0.1 and gradually increasing the polarity to 6:4:1. 3.2.5. Collect fractions of 250 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (7:3:0.5) solvent system. Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating. 3.2.6. Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available).

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) : 3.3.1. Concentrate the combined fractions from the silica gel column. 3.3.2. Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column (e.g., 20 mm x 250 mm, 10 µm). 3.3.3. Use a gradient elution with acetonitrile (A) and water (B) as the mobile phase. A suggested gradient is: 0-20 min, 25-35% A; 20-40 min, 35-50% A; 40-50 min, 50-70% A. The flow rate should be adjusted based on the column dimensions (e.g., 10-15 mL/min). 3.3.4. Monitor the elution at 203 nm. 3.3.5. Collect the peak corresponding to this compound. 3.3.6. Evaporate the solvent to obtain purified this compound.

Quantification by HPLC-UV

4.1. Chromatographic Conditions :

- Instrument : High-Performance Liquid Chromatograph with a UV detector.

- Column : C18 analytical column (4.6 mm × 250 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient is: 0–28 min, 23%–36% A; 28–42 min, 36%–56% A; 42–52 min, 56%–90% A.[1]

- Flow Rate : 1.0 mL/min.[1]

- Detection Wavelength : 203 nm.[1]

- Column Temperature : 30°C.[1]

- Injection Volume : 10 µL.[1]

4.2. Standard and Sample Preparation : 4.2.1. Prepare a stock solution of purified this compound in methanol. 4.2.2. Create a series of standard solutions of known concentrations by diluting the stock solution. 4.2.3. Prepare the sample solution by accurately weighing the dried extract or plant material, dissolving it in methanol, and filtering it through a 0.45 µm syringe filter.

4.3. Calibration and Quantification : 4.3.1. Inject the standard solutions to construct a calibration curve of peak area versus concentration. 4.3.2. Inject the sample solution and determine the peak area of this compound. 4.3.3. Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Proposed mechanism of this compound on the NADPH oxidase pathway.

References

Application Note: Identification and Quantification of Raddeanoside R20 by LC-MS/MS

Abstract

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Raddeanoside R20 in complex matrices such as plasma, tissue homogenates, and herbal extracts. The method utilizes a robust sample preparation procedure, efficient chromatographic separation, and sensitive mass spectrometric detection, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and various research applications.

Introduction

Raddeanoside R20 is a triterpenoid saponin with potential pharmacological activities. Accurate and sensitive analytical methods are crucial for its study. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing Raddeanoside R20 in complex biological and botanical samples. This protocol outlines a comprehensive workflow from sample preparation to data analysis.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the purification and concentration of Raddeanoside R20 from biological matrices.

Protocol:

-

To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 50 µL of an internal standard (IS) solution (e.g., a structurally similar saponin like Ginsenoside Rh2 at 500 ng/mL).

-

Add 50 µL of 0.3 M sodium hydroxide solution to alkalinize the sample.

-

Add 1 mL of an extraction solvent mixture (e.g., diethyl ether/dichloromethane, 3:2 v/v).

-

Vortex the mixture for 1 minute, followed by shaking for 15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.

Table 1: HPLC Conditions

| Parameter | Value |

| Column | C18, 2.1 mm x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.